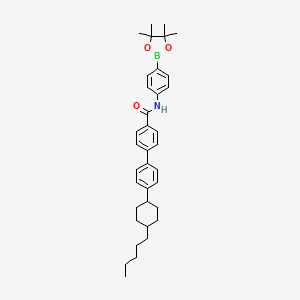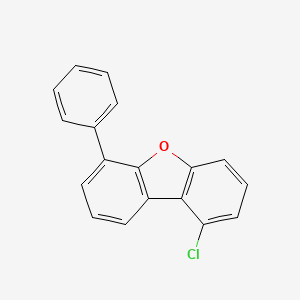![molecular formula C8H6N2O3 B12328557 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo-](/img/structure/B12328557.png)
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo- is a heterocyclic compound that belongs to the pyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo- typically involves the reaction of pyrrole-2-carboxaldehydes with suitable reagents under controlled conditions . One common method includes the use of a domino strategy, where multiple reactions occur in a single step to form the desired compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the fused ring system.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: DDQ in tetrahydrofuran (THF) at 40°C for 5-7 hours.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various halogenating agents and nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
科学的研究の応用
1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the FGFRs and inhibits their signaling pathways, leading to the suppression of tumor cell proliferation and migration . Additionally, as a colchicine-binding site inhibitor, it disrupts tubulin polymerization, causing cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a similar fused ring system but different substitution patterns.
1H-Pyrazolo[3,4-b]pyridines: Compounds with a pyrazole and pyridine ring fusion, known for their biomedical applications.
Uniqueness: 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid, 4,5-dihydro-4-oxo- is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs and colchicine-binding sites highlights its potential as a versatile compound in medicinal chemistry.
特性
分子式 |
C8H6N2O3 |
|---|---|
分子量 |
178.14 g/mol |
IUPAC名 |
4-oxo-3a,5-dihydropyrrolo[3,2-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7-6-4(8(12)13)3-10-5(6)1-2-9-7/h1-3,6H,(H,9,11)(H,12,13) |
InChIキー |
MNJLCMYMAODAAE-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C2C1=NC=C2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


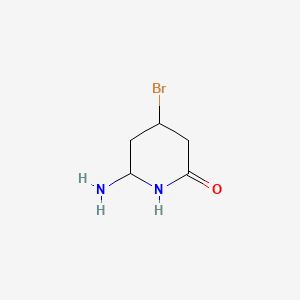
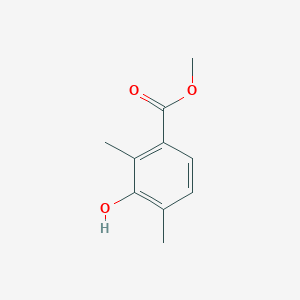

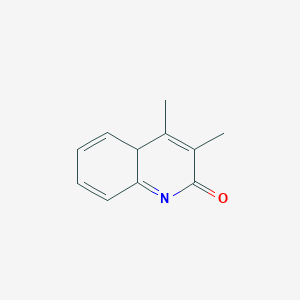
![[(2R,3S)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl] N-tert-butylcarbamate](/img/structure/B12328508.png)
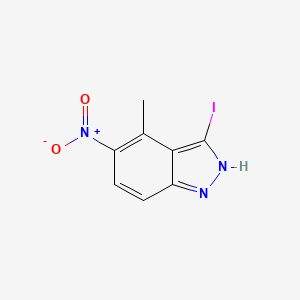
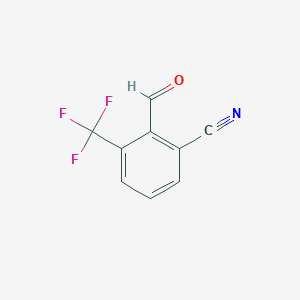
![14,15-dibromo-25-oxa-1,6-diazaheptacyclo[11.9.2.12,5.06,24.07,12.016,23.017,22]pentacosa-7,9,11,13(24),14,16(23),17,19,21-nonaene](/img/structure/B12328527.png)
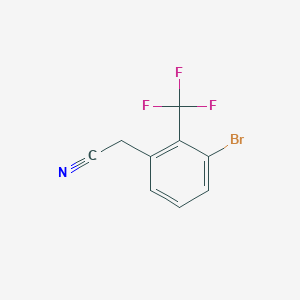
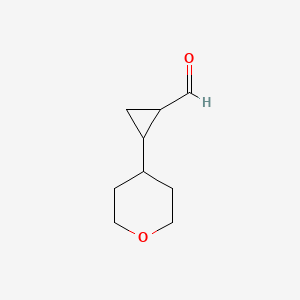
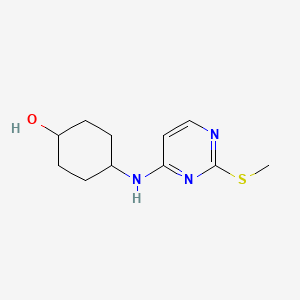
![4-[3-(Hydroxyimino)butyl]-2-methoxyphenol](/img/structure/B12328562.png)
